

Isotopic purity of Disulfiram impurity 1-d10

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Compound of Interest

Compound Name: Disulfiram impurity 1-d10

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An In-depth Technical Guide to the Isotopic Purity of **Disulfiram Impurity 1-d10**

Introduction

Disulfiram is a medication used in the management of chronic alcoholism by producing an acute sensitivity to ethanol. The quality and purity of active pharmaceutical ingredients (APIs) like disulfiram are of paramount importance in drug development and manufacturing. Regulatory bodies mandate strict control over impurities, as they can impact the safety and efficacy of the final drug product.

Isotopically labeled internal standards are crucial for the accurate quantification of drugs and their metabolites in biological matrices. **Disulfiram impurity 1-d10** is a deuterated form of a common disulfiram impurity, likely S-methyl N,N-diethyldithiocarbamate. The 'd10' designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. The isotopic purity of this standard is critical for its use in quantitative bioanalytical assays, typically employing liquid chromatography-mass spectrometry (LC-MS). A high isotopic purity ensures that the internal standard does not contribute significantly to the signal of the analyte being measured, thereby ensuring the accuracy of the results.

This guide provides a technical overview of the methodologies used to assess the isotopic purity of **Disulfiram impurity 1-d10**, aimed at researchers, scientists, and drug development professionals.

Chemical Structures

Figure 1: Chemical Structure of Disulfiram



Caption: Chemical structure of Disulfiram.

Figure 2: Chemical Structure of **Disulfiram Impurity 1-d10** (S-methyl-d3 N,N-di(ethyl-d5)dithiocarbamate)

Caption: Postulated structure of **Disulfiram Impurity 1-d10**.

Experimental Protocols

The determination of isotopic purity for **Disulfiram impurity 1-d10** primarily relies on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Objective: To determine the isotopic distribution and calculate the percentage of the d10 species.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate chromatographic system (LC or GC).

Methodology:

- Sample Preparation: A solution of Disulfiram impurity 1-d10 is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 μg/mL.
- Chromatographic Separation: The sample is injected into the LC-MS system. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step ensures that the impurity is separated from any other potential components.
- Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Full scan spectra are acquired over a relevant m/z range to include the molecular ions of the deuterated impurity and its potential lower-deuterated isotopologues.
- Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the d10, d9, d8, etc., species are measured. The isotopic purity



is calculated as the percentage of the d10 peak intensity relative to the sum of the intensities of all related isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the positions of deuterium incorporation and to provide an orthogonal assessment of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²H detection.

Methodology:

- Sample Preparation: A sufficient amount of the **Disulfiram impurity 1-d10** sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, with a known internal standard like TMS).
- ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the ethyl protons and the S-methyl protons confirms successful deuteration at these positions. The residual proton signals can be integrated to quantify the level of deuteration.
- ²H NMR Spectroscopy: A deuterium NMR spectrum is acquired. This spectrum will show signals at the chemical shifts where deuterium has been incorporated, providing direct evidence of the location of the deuterium atoms. The relative integrals of these signals can be used to confirm the distribution of deuterium across the molecule.

Data Presentation

The quantitative data obtained from the analyses should be presented in a clear and concise tabular format.

Table 1: Isotopic Distribution of **Disulfiram Impurity 1-d10** by Mass Spectrometry



Isotopologue	Theoretical m/z	Measured m/z	Relative Intensity (%)
d10 (M)	174.1234	174.1231	99.5
d9 (M-1)	173.1171	173.1169	0.4
d8 (M-2)	172.1108	172.1106	0.1
Unlabeled	164.0612	Not Detected	< 0.01

Table 2: Isotopic Purity Summary

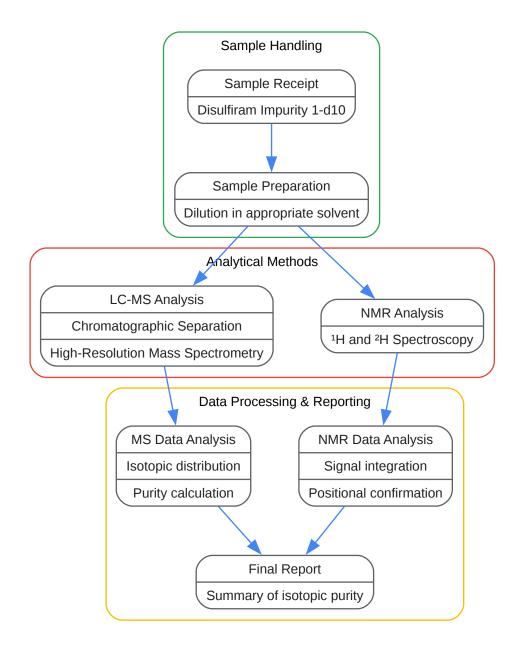
Analytical Method	Parameter	Result
Mass Spectrometry	Isotopic Purity (d10 %)	99.5%
¹H NMR	Deuteration Level at Ethyl groups	> 99%
¹H NMR	Deuteration Level at S-methyl group	> 99%

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated standard.





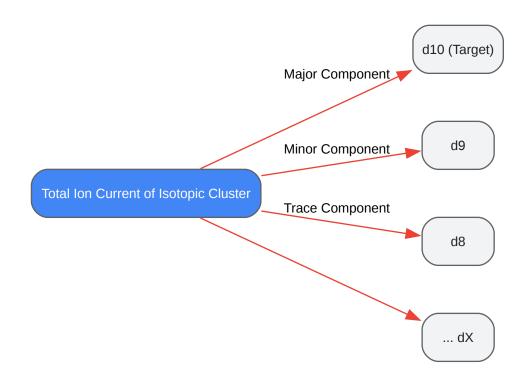
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Caption: Workflow for isotopic purity assessment.

Logical Relationship of Isotopic Species

This diagram shows the relationship between the desired deuterated species and its less-deuterated isotopologues.





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Caption: Contribution of isotopic species to total purity.

Conclusion

The determination of isotopic purity for deuterated internal standards like **Disulfiram impurity 1-d10** is a critical step in the validation of bioanalytical methods. A combination of highresolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment
of both the overall isotopic enrichment and the specific locations of deuterium incorporation.
The methodologies and data presentation formats outlined in this guide offer a robust
framework for ensuring the quality and reliability of these essential reagents in drug
development and research.

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